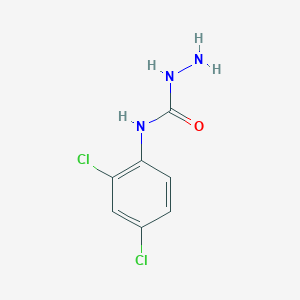

N-(2,4-dichlorophenyl)hydrazinecarboxamide

CAS No.: 732223-04-0

Cat. No.: VC2088591

Molecular Formula: C7H7Cl2N3O

Molecular Weight: 220.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 732223-04-0 |

|---|---|

| Molecular Formula | C7H7Cl2N3O |

| Molecular Weight | 220.05 g/mol |

| IUPAC Name | 1-amino-3-(2,4-dichlorophenyl)urea |

| Standard InChI | InChI=1S/C7H7Cl2N3O/c8-4-1-2-6(5(9)3-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) |

| Standard InChI Key | UQRODDZHYZHAKL-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)Cl)NC(=O)NN |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)NC(=O)NN |

Introduction

Chemical Structure and Properties

N-(2,4-dichlorophenyl)hydrazinecarboxamide consists of a 2,4-dichlorophenyl group linked to a hydrazinecarboxamide moiety. The compound features a substituted phenyl ring with chlorine atoms at positions 2 and 4, connected to a hydrazinecarboxamide functional group (-NH-NH-CO-NH₂). This structural arrangement creates a molecule with potential hydrogen bonding capabilities through the hydrazine and carboxamide functional groups.

Physical and Chemical Properties

The compound typically appears as a crystalline solid at room temperature with moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The presence of the 2,4-dichlorophenyl group contributes to the compound's lipophilic character, while the hydrazinecarboxamide moiety provides hydrogen bond donor and acceptor sites that can facilitate intermolecular interactions.

Structural Characteristics

The structural features of N-(2,4-dichlorophenyl)hydrazinecarboxamide make it particularly suitable as a building block for more complex molecules. The hydrazinecarboxamide group can participate in various reactions, including condensation with carbonyl compounds to form hydrazone derivatives. Additionally, the dichlorophenyl portion introduces halogen substituents that can influence both the reactivity and biological properties of the resulting compounds.

Synthesis Methods

General Synthetic Approaches

The synthesis of N-(2,4-dichlorophenyl)hydrazinecarboxamide typically follows procedures similar to those used for related arylhydrazinecarboxamides. Based on the available literature, a common synthetic route involves the reaction of 2,4-dichlorophenyl isocyanate with hydrazine hydrate. This approach parallels the synthesis methods described for similar compounds in the literature .

Alternative Synthetic Routes

An alternative synthetic pathway may involve the reaction of a 2,4-dichloroaniline derivative with ethyl chloroformate followed by treatment with hydrazine hydrate. This method is analogous to the synthesis of related arylsemicarbazides described in the literature, where arylamine derivatives (1a-f) react with ethyl chloroformate to form carbamates (2a-f), which subsequently react with hydrazine hydrate to yield arylsemicarbazides (3a-f) .

The reaction sequence can be represented as follows:

-

2,4-dichloroaniline + ethyl chloroformate → corresponding carbamate intermediate

-

Carbamate intermediate + hydrazine hydrate → N-(2,4-dichlorophenyl)hydrazinecarboxamide

Spectroscopic Characterization

Infrared Spectroscopy

Based on the spectral data of structurally similar compounds, N-(2,4-dichlorophenyl)hydrazinecarboxamide would likely exhibit characteristic infrared absorption bands. Specifically, NH stretching vibrations would appear in the range of 3400-3200 cm⁻¹, while the carbonyl (C=O) stretching vibration would be observed around 1680-1650 cm⁻¹ .

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of N-(2,4-dichlorophenyl)hydrazinecarboxamide would be expected to show distinctive signals for the aromatic protons of the 2,4-dichlorophenyl group and the NH protons of the hydrazinecarboxamide moiety. By analogy with related compounds, the aromatic protons would typically appear as multiplets in the range of δ 7.0-8.0 ppm, while the NH protons would resonate at approximately δ 8.0-9.5 ppm, depending on the solvent used for the analysis .

Mass Spectrometry

Mass spectrometric analysis of N-(2,4-dichlorophenyl)hydrazinecarboxamide would likely reveal a molecular ion peak corresponding to its molecular weight, with characteristic isotope patterns due to the presence of two chlorine atoms. The compound would also exhibit fragmentation patterns typical of aromatic compounds containing chlorine substituents and hydrazinecarboxamide functional groups .

Role as a Synthetic Intermediate

Formation of Hydrazone Derivatives

N-(2,4-dichlorophenyl)hydrazinecarboxamide serves as a valuable precursor for the synthesis of hydrazone derivatives. The terminal NH₂ group of the hydrazinecarboxamide moiety can undergo condensation reactions with aldehydes or ketones to form hydrazone derivatives that possess diverse biological activities .

Synthesis of Heterocyclic Compounds

The compound can also participate in the formation of heterocyclic systems through cyclization reactions. For instance, reaction with carbonyl compounds followed by cyclization can lead to the formation of various nitrogen-containing heterocycles, which are prevalent structural motifs in medicinal chemistry.

Biological Activity and Applications

Structure-Activity Relationships

The 2,4-dichlorophenyl group in N-(2,4-dichlorophenyl)hydrazinecarboxamide contributes to the compound's lipophilicity, which can influence membrane permeability and receptor binding. Additionally, the hydrazinecarboxamide portion provides hydrogen bonding capabilities that can facilitate interactions with biological targets. These structural features make the compound and its derivatives potentially valuable for medicinal chemistry applications.

Related Compounds and Derivatives

Arylsemicarbazones

Research has shown that arylsemicarbazones derived from compounds similar to N-(2,4-dichlorophenyl)hydrazinecarboxamide exhibit promising biological activities. For example, (2E)-2-[1-(4-Bromophenyl)-3-(1H-imidazol-1-yl)propylidene]-N-(2,4-dichlorophenyl)hydrazinecarboxamide (compound 6k) has been synthesized and characterized as part of research into anticonvulsant agents .

Thiadiazole Derivatives

Similar hydrazinecarboxamide derivatives have been utilized in the synthesis of thiadiazole compounds with antifungal properties. While these compounds feature different substituents than N-(2,4-dichlorophenyl)hydrazinecarboxamide, they demonstrate the versatility of hydrazinecarboxamide derivatives as building blocks for bioactive compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume